molecular formula C19H15N7O2S B14942820 N-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

N-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

Katalognummer: B14942820
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: YDYZXHFNCXMVGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ACETAMIDE is a complex organic compound that features a combination of oxadiazole, triazole, and benzimidazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of N1-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the triazole and benzimidazole rings via nucleophilic substitution and condensation reactions. Industrial production methods would likely optimize these steps for higher yields and purity, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry.

Analyse Chemischer Reaktionen

N~1~-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings, potentially modifying the compound’s biological activity.

Wissenschaftliche Forschungsanwendungen

This compound has significant potential in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents. It may exhibit activities such as antimicrobial, anticancer, and anti-inflammatory effects, and could be used as a scaffold for designing inhibitors of specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of N1-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds and other interactions with active sites, potentially inhibiting the function of target proteins and disrupting biological pathways involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other heterocyclic structures like benzimidazoles, triazoles, and oxadiazoles. Compared to these, N1-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ACETAMIDE is unique due to its combination of multiple heterocyclic rings, which may confer enhanced biological activity and specificity. Examples of similar compounds include benzimidazole derivatives like albendazole and triazole derivatives like fluconazole.

Eigenschaften

Molekularformel

C19H15N7O2S

Molekulargewicht

405.4 g/mol

IUPAC-Name

N-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C19H15N7O2S/c1-11-6-8-12(9-7-11)16-22-18(28-25-16)21-15(27)10-29-19-24-23-17-20-13-4-2-3-5-14(13)26(17)19/h2-9H,10H2,1H3,(H,20,23)(H,21,22,25,27)

InChI-Schlüssel

YDYZXHFNCXMVGG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)NC(=O)CSC3=NNC4=NC5=CC=CC=C5N43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.